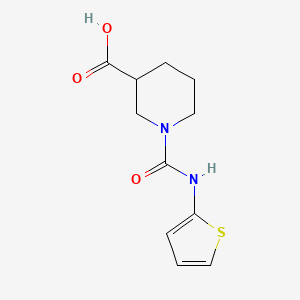![molecular formula C14H16N4O5 B6488337 ethyl 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate CAS No. 899947-50-3](/img/structure/B6488337.png)
ethyl 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate is a complex organic compound with a unique structure that includes an oxazolo[2,3-f]purine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate typically involves multiple steps. One common method starts with the alkylation of 4-methyluracil with ethyl bromoacetate to form an intermediate ester. This intermediate is then subjected to various reaction conditions, including the use of hydrazine hydrate, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
科学研究应用
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, with some studies suggesting it could be useful in the development of new drugs.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用机制
The mechanism by which ethyl 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used.
相似化合物的比较
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetate: This compound has a similar core structure but differs in the specific functional groups attached.
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]pyrimidin-3(4H)-yl)acetate: Another similar compound with slight variations in the ring structure.
属性
IUPAC Name |
ethyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-5-22-9(19)6-17-12(20)10-11(16(4)14(17)21)15-13-18(10)7(2)8(3)23-13/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYIHYUDFWUFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6488254.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6488257.png)
![(E)-1-(1-phenylethyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B6488271.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6488280.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6488286.png)
![4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B6488293.png)
![4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6488306.png)

![1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6488314.png)
![1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6488321.png)
![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid](/img/structure/B6488326.png)

![N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6488344.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B6488358.png)
